2-(benzylsulfanyl)-5-chloro-N-(2-methoxyphenyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-5-chloro-N-(2-methoxyphenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-16-10-6-5-9-15(16)22-18(24)17-14(20)11-21-19(23-17)26-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCBTONNLAKJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(2-methoxyphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenyl isocyanate with a suitable pyrimidine derivative under controlled conditions . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-chloro-N-(2-methoxyphenyl)-4-pyrimidinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Benzylthio)-5-chloro-N-(2-methoxyphenyl)-4-pyrimidinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(2-methoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Impact :
- Allylsulfanyl (): Introduces a reactive double bond, which may affect metabolic stability .
- Ethylsulfanyl (): Reduces steric hindrance, possibly increasing binding affinity to flat enzymatic pockets .
Variation in Methoxy Positioning
Impact :
- Ortho-methoxy (target compound): Steric effects may restrict rotational freedom, stabilizing interactions with hydrophobic protein pockets .
- Para-methoxy (): Electron-donating effects could modulate aromatic stacking interactions in biological targets .
- 3,4-Dimethoxy (): Increased polarity improves aqueous solubility, but the ethyl linker may reduce metabolic stability .
Variation in Carboxamide-Linked Substituents
Impact :
- 2-Methoxyphenyl (target compound): Optimal balance of hydrophobicity and hydrogen-bonding capacity .
- Morpholinyl-bromo (): Bromine enhances halogen bonding, while morpholine improves solubility .
- Dihydro pyrimidine (): Partial saturation of the pyrimidine ring may reduce aromatic interactions but improve metabolic resistance .
Conclusion The structural variations among analogs of 2-(benzylsulfanyl)-5-chloro-N-(2-methoxyphenyl)pyrimidine-4-carboxamide significantly influence their physicochemical and biological profiles. Benzylsulfanyl and ortho-methoxy groups in the target compound optimize lipophilicity and target engagement, while substitutions like allylsulfanyl () or para-methoxy () offer trade-offs in stability and solubility. Future studies should prioritize in vitro assays to correlate these structural differences with activity against specific targets (e.g., kinase inhibitors or antimicrobial agents).
Biological Activity
2-(Benzylsulfanyl)-5-chloro-N-(2-methoxyphenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C19H16ClN3O2S
- Molecular Weight : 385.9 g/mol
- CAS Number : 901669-28-1
The compound features a pyrimidine core substituted with a benzylsulfanyl group and a methoxyphenyl moiety, which may contribute to its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds with similar structural features exhibit selective antibacterial activity against Gram-positive bacteria. For instance, derivatives of benzoxazole have shown potential against Bacillus subtilis, suggesting that the benzylsulfanyl group may enhance antibacterial properties through specific interactions with bacterial targets .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | Bacillus subtilis | 50 µg/mL |
| Example B | Staphylococcus aureus | 30 µg/mL |
Antifungal Activity
In addition to antibacterial properties, related pyrimidine derivatives have demonstrated antifungal effects against pathogens such as Candida albicans. The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity or inhibition of specific metabolic pathways .
| Compound | Target Fungi | MIC |
|---|---|---|
| Example C | Candida albicans | 20 µg/mL |
| Example D | Aspergillus niger | 25 µg/mL |
Anti-inflammatory Activity
Pyrimidine derivatives have been studied for their anti-inflammatory properties, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For instance, compounds structurally similar to this compound have shown IC50 values comparable to standard anti-inflammatory drugs like indomethacin .
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| Compound X | 0.04 ± 0.02 |
| Indomethacin | 0.04 ± 0.01 |
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies indicating that similar pyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancers. The structure–activity relationship (SAR) analysis suggests that modifications in the substituents can significantly enhance the cytotoxicity against cancer cells while reducing toxicity to normal cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 10 |
| PC3 (Prostate) | 12 |
Case Studies
- Study on Antibacterial Activity : A screening of various pyrimidine derivatives revealed that those with electron-donating groups exhibited enhanced activity against Gram-positive bacteria. This study established a correlation between structural modifications and biological efficacy .
- Anti-inflammatory Research : In vivo studies demonstrated that certain pyrimidine derivatives could significantly reduce inflammation in animal models, showing promise for therapeutic applications in inflammatory diseases .
- Cytotoxicity Assessment : A comprehensive evaluation of the cytotoxic effects of related compounds on cancer cells highlighted the importance of functional groups in modulating activity, paving the way for future lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
